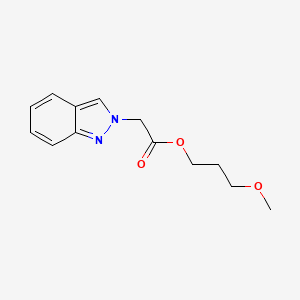

3-Methoxypropyl 2-indazol-2-ylacetate

Description

Historical Context and Significance of the Indazole Scaffold as a Privileged Structure

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. researchgate.netresearchgate.net Though relatively rare in nature, with a few examples found in alkaloids like nigellidine (B12853491) and nigellicine (B1251354) from Nigella species, synthetic indazole derivatives have become a cornerstone of drug discovery efforts over the past few decades. koreascience.kr

The journey of indazoles in medicine began with the marketing of Benzydamine in 1966 as an anti-inflammatory agent. nih.govkoreascience.kr Since then, the versatility of the indazole core has been demonstrated by its incorporation into drugs with a wide array of therapeutic applications. nih.gov The unique electronic properties and tautomeric nature of the indazole ring, existing primarily as the more thermodynamically stable 1H-indazole and the 2H-indazole forms, allow for diverse substitutions and interactions with biological targets. koreascience.krresearchgate.net This structural and electronic flexibility enables the indazole scaffold to serve as a versatile template for the design of ligands that can bind to various enzymes and receptors with high affinity and selectivity. Consequently, numerous synthetic methods have been developed to construct and functionalize the indazole nucleus, further cementing its importance in the development of novel therapeutic agents. nih.govresearchgate.net

Overview of Pharmacologically Relevant Indazole Derivatives and Their Broad Biological Activities

Indazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their investigation and use in treating a wide spectrum of diseases. researchgate.netnih.govnih.gov The substitution pattern on the indazole ring system significantly influences the biological profile of these compounds, allowing for the fine-tuning of their activity towards specific targets. nih.govnih.gov

A significant number of indazole-based compounds have been developed as anticancer agents . nih.govrsc.orgresearchgate.net Several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole scaffold and function as kinase inhibitors, targeting pathways crucial for tumor growth and proliferation. researchgate.netresearchgate.net Lonidamine, another indazole derivative, exhibits anticancer activity by inhibiting mitochondrial-associated hexokinase II. researchgate.net Research has also explored indazole derivatives as inhibitors of other cancer-related targets such as fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. nih.gov

The anti-inflammatory properties of indazoles are also well-documented. nih.govbiotech-asia.orgmdpi.com Some indazole derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. nih.govmdpi.com The potential for dual antimicrobial and anti-inflammatory activity has also been a focus of research, with some compounds showing inhibitory action against both microbial pathogens and inflammatory targets like COX-2. nih.govmdpi.com

Beyond these major areas, indazole derivatives have shown promise as:

Antibacterial and antifungal agents researchgate.netmdpi.com

Anti-HIV agents researchgate.net

Antiprotozoal agents , with some compounds showing greater potency than existing drugs like metronidazole (B1676534) against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com

Analgesic and antipyretic agents biotech-asia.org

Anti-ulcer agents researchgate.net

Cardiovascular agents , including antiplatelet and antihypertensive compounds. researchgate.net

Central nervous system (CNS) active agents , with some derivatives showing potential as antipsychotics. nih.gov

The following table provides a summary of some key biological activities of indazole derivatives and examples of related compounds or targets.

| Biological Activity | Examples/Targets |

| Anticancer | Axitinib, Pazopanib, Entrectinib, Lonidamine, FGFR inhibitors, IDO1 inhibitors |

| Anti-inflammatory | Benzydamine, COX-2 inhibitors |

| Antimicrobial | Various synthetic derivatives |

| Antiprotozoal | 2,3-diphenyl-2H-indazole derivatives |

| Analgesic | 3-methyl-1-carbethoxy ethyl indazole |

Rationale for Research Focus on 3-Methoxypropyl 2-Indazol-2-ylacetate and Related Indazole Esters

The specific research interest in this compound and related indazole esters stems from the broader investigation into the therapeutic potential of indazole-2-acetic acid derivatives. The synthesis and biological evaluation of esters of indazole-2-acetic acid are driven by the search for novel compounds with improved pharmacological profiles, particularly in the areas of anti-inflammatory and anticancer activities.

The esterification of the carboxylic acid group in indazole-2-acetic acid to form derivatives like this compound can significantly alter the physicochemical properties of the parent molecule. These modifications can influence factors such as solubility, membrane permeability, and metabolic stability, which are critical for drug efficacy. The rationale for synthesizing a series of these esters is to explore the structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity. nih.gov

Research into indazole derivatives has shown that substitution at the N-2 position of the indazole ring can lead to potent biological activity. Specifically, derivatives of indazole-2-acetic acid have been investigated for their anti-inflammatory effects, potentially through the inhibition of the cyclooxygenase (COX) pathway. nih.govbiotech-asia.org The synthesis of various esters of this acid allows for a systematic study of how different alkoxy groups affect this activity.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropyl 2-indazol-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-7-4-8-18-13(16)10-15-9-11-5-2-3-6-12(11)14-15/h2-3,5-6,9H,4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABOUAMPZNQANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC(=O)CN1C=C2C=CC=CC2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxypropyl 2 Indazol 2 Ylacetate and Analogous 2 Indazolylacetates

Strategies for the Construction of the Indazole Nucleus

The formation of the indazole bicycle is the foundational step in the synthesis of the target compound. Both classical and modern methods offer routes to this important heterocyclic system, with a particular emphasis on achieving regioselectivity for the 2-substituted isomer.

Classical and Modern Approaches to Indazole Synthesis

Historically, the synthesis of indazoles relied on methods such as the cyclization of o-nitrobenzylamines or the condensation of 2-acylcyclohexane-1,3-diones with arylhydrazines. Another classical approach involves the Cadogan reductive cyclization. This method uses trialkyl phosphites or phosphines to deoxygenate ortho-imino-nitrobenzenes, which are formed from the condensation of ortho-nitrobenzaldehydes and amines, to yield 2H-indazoles. organic-chemistry.orgd-nb.infoacs.org While effective, these methods often require harsh conditions, such as high temperatures. d-nb.info

Modern synthetic chemistry has introduced milder and more efficient alternatives. Transition-metal catalysis, particularly with copper and palladium, has become prominent. For instance, palladium-catalyzed methods can facilitate the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org These reactions typically employ a base like cesium carbonate and a phosphine (B1218219) ligand in a suitable solvent. organic-chemistry.orgacs.org

Copper-catalyzed reactions represent another significant advancement. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper species, provide a direct route to 2H-indazoles. organic-chemistry.org This approach is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org

Regioselective Synthesis of 2-Substituted Indazoles

Several modern synthetic strategies provide excellent regioselectivity for the 2H-indazole isomer.

One-Pot Condensation–Cadogan Reductive Cyclization: A modified, milder version of the Cadogan reaction provides a one-pot synthesis of 2H-indazoles. This method involves the condensation of an o-nitrobenzaldehyde with an aliphatic or aromatic amine, followed by reductive cyclization using tri-n-butylphosphine. organic-chemistry.orgacs.org This approach allows for the selective formation of N-2 alkyl or aryl indazoles. acs.org

Copper-Catalyzed Three-Component Reaction: As mentioned, the copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide is highly regioselective for the 2-substituted product. organic-chemistry.org The copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds that define the 2H-indazole structure.

Palladium-Catalyzed Arylation/Alkylation: Pd-catalyzed reactions between 2-halobenzyl halides and arylhydrazines offer a direct pathway to 2-aryl-2H-indazoles. acs.org Similarly, selective N-2 alkylation can be achieved using specific conditions, such as employing alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of an acid promoter like trifluoromethanesulfonic acid. organic-chemistry.org The choice of catalyst, base, and solvent system is critical in directing the regiochemical outcome of these reactions. d-nb.infonih.gov

| Method | Starting Materials | Key Reagents/Catalyst | Selectivity | Reference |

| Condensation-Cadogan Cyclization | o-Nitrobenzaldehyde, Amine | Tri-n-butylphosphine | N-2 | organic-chemistry.orgacs.org |

| Three-Component Reaction | 2-Bromobenzaldehyde, Amine, NaN₃ | Copper(I) salt (e.g., CuI) | N-2 | organic-chemistry.org |

| Pd-Catalyzed N-Arylation | 2-Bromobenzyl bromide, Arylhydrazine | Pd catalyst, t-Bu₃PHBF₄, Cs₂CO₃ | N-2 | organic-chemistry.orgacs.org |

| N-Alkylation | 1H-Indazole, Alkyl Trichloroacetimidate | Trifluoromethanesulfonic acid | N-2 | organic-chemistry.org |

Esterification and Alkylation Reactions for the Formation of the 2-Indazolylacetate Moiety

Once the indazole nucleus is formed, the next critical phase is the introduction of the acetate (B1210297) group at the N-2 position, followed by esterification to yield the final product.

Methods for Introducing the Acetate Linkage

The synthesis of the key intermediate, 2-(2H-indazol-2-yl)acetic acid, is typically achieved through the N-alkylation of 1H-indazole with a haloacetic acid ester, followed by hydrolysis. A well-documented method involves the nucleophilic substitution reaction between 1H-indazole and an ethyl haloacetate, such as ethyl bromoacetate, in an alkaline solution. nih.govnih.gov This reaction produces a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product under thermodynamic control. nih.govnih.gov However, the isomers can be separated chromatographically.

After separation, the isolated ethyl 2-(2H-indazol-2-yl)acetate is subjected to basic hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide, to cleave the ester and yield the desired 2-(2H-indazol-2-yl)acetic acid. nih.gov The structure of this acid has been unequivocally confirmed by X-ray diffraction studies, which show a distinct supramolecular architecture. nih.gov

Alternative strategies involve novel cascade reactions. For example, certain 3-amino-3-(2-nitroaryl)propanoic acids can be transformed into 2-indazole acetic acids when heated with a suitable nucleophile/solvent like ethanolamine (B43304) under basic conditions. diva-portal.orgwhiterose.ac.uk

Attachment of the 3-Methoxypropyl Group to Indazole Systems

The final step in the synthesis of 3-Methoxypropyl 2-indazol-2-ylacetate is the formation of the ester bond. This "attaches" the 3-methoxypropyl group to the indazole acetate scaffold. This is accomplished by reacting 2-(2H-indazol-2-yl)acetic acid with 3-methoxypropan-1-ol. Standard esterification methods are applicable here.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (3-methoxypropan-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation. libretexts.org

Carbodiimide-Mediated Coupling: For substrates that may be sensitive to strong acids, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used. acs.orgchemspider.com These reagents activate the carboxylic acid, allowing it to react with the alcohol under mild conditions. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to facilitate the reaction. chemspider.com

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes the use of efficient, environmentally benign, and cost-effective methods. These principles are applicable to the synthesis of indazole derivatives.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to heterocycle synthesis. For the construction of the 2H-indazole core, methods have been developed that utilize sustainable heterogeneous catalysts and greener solvents. For example, copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as a recyclable catalyst for the three-component synthesis of 2H-indazoles. nih.govacs.org The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent also aligns with green chemistry principles. organic-chemistry.orgnih.gov

Analytical Characterization Techniques for 3 Methoxypropyl 2 Indazol 2 Ylacetate and Its Synthetic Intermediates

Spectroscopic Methods for Molecular Structure Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 3-Methoxypropyl 2-indazol-2-ylacetate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide distinct signals corresponding to the indazole ring and the 3-methoxypropyl ester side chain. nih.gov

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, typically in the range of δ 7.0-8.5 ppm. wiley-vch.de The methylene (B1212753) protons of the acetate (B1210297) group adjacent to the indazole nitrogen would likely appear around δ 5.0-5.5 ppm. The protons of the 3-methoxypropyl chain would exhibit signals corresponding to the -OCH2- group (around δ 4.2 ppm), the central -CH2- group (around δ 1.9 ppm), the second -OCH2- group (around δ 3.4 ppm), and the terminal -OCH3 group (around δ 3.3 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the indazole ring would resonate in the δ 110-140 ppm region. carta-evidence.orgresearchgate.netchemicalbook.com The carbonyl carbon of the ester group is expected around δ 168-170 ppm. The carbons of the 3-methoxypropyl chain would appear at distinct chemical shifts, providing further structural confirmation. hmdb.ca

Predicted ¹H and ¹³C NMR Data for this compound

Interactive NMR Data Table

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indazole Ring Protons | 7.0 - 8.5 | - |

| Indazole Ring Carbons | - | 110 - 140 |

| N-CH₂-COO | 5.0 - 5.5 | ~50 |

| C=O | - | 168 - 170 |

| COO-CH₂- | 4.2 | ~65 |

| -CH₂-CH₂-O- | 1.9 | ~29 |

| -CH₂-O-CH₃ | 3.4 | ~70 |

| -O-CH₃ | 3.3 | ~59 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques could be used. ufz.demdpi.com The molecular ion peak would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the indazole-2-acetyl cation and the 3-methoxypropyl radical or cation. Further fragmentation of the indazole ring would also be observed. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

Interactive MS Fragmentation Table

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 248.12 |

| [M - OCH₂CH₂CH₂OCH₃]⁺ | 159.05 |

| [Indazole-2-CH₂]⁺ | 131.06 |

| [Indazole]⁺ | 117.05 |

| [CH₂CH₂CH₂OCH₃]⁺ | 75.08 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. psu.educhemicalbook.com The IR spectrum of this compound would be expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. Other significant peaks would include those for the C-O stretching of the ester and ether groups, and the characteristic aromatic C-H and C=C stretching vibrations of the indazole ring. nist.gov

Predicted IR Absorption Bands for this compound

Interactive IR Data Table

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1735 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Ester C-O Stretch | 1000 - 1300 |

| Ether C-O Stretch | 1050 - 1150 |

Chromatographic Methods for Purity Assessment and Identification (e.g., HPLC, GC-MS)

Chromatographic techniques are crucial for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed. nih.gov The separation would be achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. mdpi.comsielc.com Detection is typically carried out using a UV detector, as the indazole ring is chromophoric.

Hypothetical HPLC Parameters for this compound

Interactive HPLC Parameters Table

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient from 10% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification, particularly for volatile and thermally stable compounds. nih.govresearchgate.net The applicability of GC-MS to this compound would depend on its thermal stability and volatility. If suitable, the compound would be separated on a capillary column and subsequently ionized and detected by the mass spectrometer. mdpi.com The retention time from the gas chromatogram and the mass spectrum would provide definitive identification. This technique is particularly useful for identifying related impurities and by-products. springermedizin.de

Advanced Structural Analysis (e.g., X-ray Crystallography for related indazoles)

For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. While specific crystallographic data for this compound is not available, analysis of related indazole structures provides valuable insights. researchgate.net

X-ray crystallographic studies on 2-substituted indazoles have confirmed the planarity of the bicyclic indazole ring system. nih.govrsc.org The crystal packing of these molecules is often governed by intermolecular interactions such as hydrogen bonding (if suitable functional groups are present) and π-π stacking between the aromatic rings of adjacent molecules. mdpi.com For this compound, it is anticipated that the indazole rings would form π-π stacks, and the flexible 3-methoxypropyl chain would adopt a conformation that allows for efficient crystal packing. The determination of the crystal structure of indazol-2-yl-acetic acid has shown a supramolecular architecture involving O-H···N intermolecular hydrogen bonds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxypropyl 2 Indazol 2 Ylacetate Analogues

Influence of Substituent Variations on the Indazole Core on Biological Activity

The indazole core is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents. nih.govnih.gov The nature, position, and size of these substituents play a critical role in determining the potency and selectivity of the resulting analogues.

Research has shown that the position of the nitrogen atom within the indazole ring is fundamental. For instance, in studies on FGFR-1 inhibitors, compounds with the nitrogen at the 2-position of the indazole group were found to be essential for activity. nih.gov The tautomeric form of the indazole, which is influenced by substituents, also significantly impacts its physical, chemical, and biological properties, with the 1H-indazole generally being the more thermodynamically stable and predominant form. nih.gov

SAR studies have consistently demonstrated that substitutions on the benzene (B151609) ring of the indazole core are crucial for biological activity. For example, in a series of glucagon (B607659) receptor antagonists, aryl groups at the C3 and C6 positions of the indazole core were found to be critical for inhibitory activity. nih.gov Similarly, for a class of 1,4-disubstituted indazole derivatives acting as Glucokinase activators, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a pivotal role in their inhibitory effects on IDO1. nih.gov

The electronic properties of the substituents are also a key determinant of activity. The introduction of a methoxy (B1213986) group at the 5-position of the indazole ring led to higher potency in GSK-3β inhibitors compared to a methyl group at the same position. nih.gov In another study, adding a methyl group to the phenyl ring of an indazole derivative resulted in a notable increase in activity. nih.gov This highlights that both electron-donating and electron-withdrawing groups can modulate activity, and their optimal choice is specific to the biological target. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to enhance interactions with kinases. mdpi.com

The following table summarizes the influence of various substituents on the indazole core on the biological activity of different classes of compounds.

Impact of the Ester Linkage and its Modifications on Potency and Selectivity

The ester linkage in 3-Methoxypropyl 2-indazol-2-ylacetate is a critical functional group that significantly influences the molecule's properties. Ester groups are common in drug molecules but are often susceptible to hydrolysis by esterase enzymes in the body, which can affect pharmacokinetic properties like metabolic stability. nih.gov Consequently, modifying or replacing the ester linkage is a common strategy in medicinal chemistry to enhance stability while retaining or improving potency and selectivity.

One common approach is the bioisosteric replacement of the ester group. cambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing an ester with a more metabolically stable group can lead to improved drug-like properties. For example, heteroaromatic rings have been successfully used as isosteric replacements for ester linkages in lysophospholipids, resulting in compounds with increased metabolic stability in vitro while retaining potency and receptor selectivity. nih.gov Amide bonds are also frequently considered as replacements for esters, although they too can be subject to hydrolysis. chemrxiv.org More stable linkers, such as 1,2,3-triazoles, have been used to replace amide bonds, leading to improved metabolic stability in vivo. chemrxiv.org

In the context of indazole derivatives, the ester moiety can be crucial for anchoring the molecule within the binding site of a target protein. Any modification must preserve these key interactions. For instance, hydrolysis of a methyl ester to the corresponding carboxylic acid can dramatically change the compound's properties, often increasing its polarity and potential for new ionic interactions. google.com

The choice of bioisosteric replacement depends on the specific therapeutic target and desired properties. Classical bioisosteres for an ester linkage include amides, while non-classical replacements can involve five-membered heterocyclic rings like oxadiazoles, which have been used in the design of indazole-bearing MAO-B inhibitors. nih.govpressbooks.pub The introduction of a 1,2,4-oxadiazole (B8745197) ring in place of an amide led to the most potent and selective inhibitor in one such study. nih.gov

The table below illustrates potential bioisosteric replacements for the ester linkage and their general impact on molecular properties.

Role of the 3-Methoxypropyl Moiety in Biological Profile and Pharmacokinetic Properties

The 3-methoxypropyl moiety is a key component that can significantly influence the biological profile and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the parent compound. The methoxy group (-OCH3) itself is a common feature in many approved drugs and can enhance target binding, physicochemical properties, and ADME parameters. researchgate.netnih.gov

From a pharmacokinetic perspective, the 3-methoxypropyl group can influence several key parameters. Its lipophilicity affects solubility and permeability, which are crucial for oral absorption. frontiersin.org However, this moiety can also be a site for metabolism. The methoxy group can undergo O-demethylation by cytochrome P450 enzymes, and the alkyl chain can be subject to hydroxylation. nih.gov Blocking such "metabolic soft spots" is a common strategy to improve a drug's metabolic stability and oral bioavailability. nih.gov For instance, replacing a metabolically liable methyl group with chlorine has been shown to increase metabolic stability and in vivo exposure. nih.gov

The 3,4,5-trimethoxyphenyl (TMP) moiety, which is structurally related, is a critical component in many tubulin inhibitors, where it plays an important role in maintaining the proper conformation for high-affinity binding. nih.gov While modifications to such methoxy-containing moieties often lead to reduced potency, strategic changes can sometimes yield significantly more potent analogues. nih.gov

The table below details the potential roles of the 3-methoxypropyl moiety.

Strategic Design for Enhanced Bioactivity and Druggability

The design of novel indazole-based compounds with enhanced bioactivity and "druggability" involves a combination of rational, structure-based, and knowledge-based strategies. nih.govmdpi.com The goal is to optimize the molecule's interaction with its biological target while ensuring it possesses favorable pharmacokinetic and safety profiles.

One powerful strategy is molecular hybridization , which involves combining two or more pharmacophores into a single molecule. researchgate.netdoi.org This approach aims to create hybrid compounds with synergistic or additive effects, potentially targeting multiple pathways or overcoming resistance mechanisms. doi.org For example, indazole-pyrimidine hybrids have been synthesized as potent anticancer agents, incorporating the features of both heterocyclic systems. nih.gov Similarly, indole (B1671886) and indazole-based stilbenes have been designed as promising anticancer scaffolds. researchgate.net

Structure-guided design utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography, to design ligands that fit optimally into the binding site. nih.gov This approach allows for the precise placement of functional groups to maximize favorable interactions and displace unfavorable ones. Knowledge-based design, on the other hand, leverages existing SAR data and medicinal chemistry principles to guide modifications. nih.gov

Another key strategy is the optimization of substituent groups on the indazole core and its appended moieties. This involves a systematic exploration of different functional groups to improve potency, selectivity, and ADME properties. mdpi.com For instance, introducing fluorine atoms can improve metabolic stability and modulate the pKa of nearby basic centers. nih.gov The introduction of piperazine (B1678402) rings is another common tactic to improve solubility and pharmacokinetic properties. mdpi.com

The development of potent hepcidin (B1576463) production inhibitors from an indazole scaffold provides a case study in strategic design. Optimization of an initial lead compound through systematic SAR studies led to a derivative with potent in vivo effects in a mouse model of inflammation. nih.gov This process often involves iterative cycles of design, synthesis, and biological testing to refine the molecular structure.

The following table outlines key strategies for enhancing the bioactivity and druggability of indazole analogues.

Computational Chemistry and Cheminformatics in the Discovery and Optimization of 3 Methoxypropyl 2 Indazol 2 Ylacetate

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-Methoxypropyl 2-indazol-2-ylacetate, this method is crucial for identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy value in kcal/mol.

In studies involving indazole derivatives, molecular docking has been successfully employed to assess their binding efficacy against various targets, including protein kinases and cyclooxygenase (COX) enzymes. nih.govresearchgate.net For instance, research on related indazole compounds has shown that specific substitutions on the indazole ring can significantly influence binding affinity. researchgate.net When analyzing this compound, docking simulations would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues within the active site. The methoxypropyl ester group, for example, may form critical hydrogen bonds or fit into a specific hydrophobic pocket, while the indazole ring system could engage in aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

These analyses provide a static snapshot of the interaction, which is invaluable for understanding the structural basis of molecular recognition and for guiding the rational design of analogs with improved potency and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value/Residues | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | A lower value indicates a stronger predicted binding affinity. |

| Hydrogen Bond Interactions | GLU-85, LYS-33 | The carbonyl oxygen of the acetate (B1210297) group and the nitrogen of the indazole ring act as hydrogen bond acceptors with backbone or side-chain atoms of the listed residues. |

| Hydrophobic Interactions | LEU-83, VAL-21, ILE-145 | The methoxypropyl chain and the phenyl part of the indazole ring are predicted to sit within a pocket lined by nonpolar amino acid residues. researchgate.net |

| Pi-Pi Stacking | PHE-80 | The aromatic indazole ring is predicted to stack parallel to the phenyl ring of a phenylalanine residue, contributing to binding stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. mdpi.comgrowingscience.com This technique is instrumental in predicting the activity of novel compounds and in optimizing lead structures. For this compound, a QSAR model would be developed using a training set of structurally related indazole derivatives with known biological activities against a specific target.

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that links these descriptors to the observed activity. growingscience.com A robust QSAR model, validated through internal and external cross-validation techniques, can then be used to predict the biological activity of this compound before its synthesis and biological testing, saving time and resources. growingscience.com Studies on indazole derivatives have successfully used 2D and 3D-QSAR models to identify key structural features required for anticancer activity, highlighting the predictive power of this approach. growingscience.com

Table 2: Example of Statistical Parameters for a Hypothetical QSAR Model for Indazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.95 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value close to 1.0 suggests a strong fit for the training set. growingscience.com |

| q² (Cross-validated r²) | 0.90 | A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. A q² > 0.5 is generally considered good. growingscience.com |

| pred_r² (External Validation r²) | 0.87 | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation, indicating its real-world predictive power. growingscience.com |

| Key Descriptors | Electrostatic, Steric | Indicates that properties related to charge distribution and the three-dimensional shape of the molecule are critical for biological activity in this series. |

Molecular Dynamics Simulations to Understand Conformational Dynamics

While molecular docking provides a static view of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the predicted binding pose of this compound within the target's active site and to understand its conformational dynamics in a simulated physiological environment. researchgate.netajchem-a.com

An MD simulation begins with the docked complex, which is then placed in a simulated box of water molecules and ions to mimic cellular conditions. The system's evolution is calculated over a period of nanoseconds, revealing how the ligand and protein interact and adapt to each other. Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in its initial pose. ajchem-a.com Additionally, the Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. ajchem-a.com Such simulations are crucial for validating docking results and providing deeper insights into the energetic and conformational landscape of the binding event.

Table 3: Summary of a Hypothetical Molecular Dynamics Simulation for the Protein-Ligand Complex

| Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe the dynamic behavior of the complex. |

| Average Ligand RMSD | 1.8 Å | A low and stable RMSD value for the ligand indicates that it does not diffuse away from the binding pocket and maintains a stable binding mode. ajchem-a.com |

| Average Protein Backbone RMSD | 2.1 Å | A stable RMSD for the protein backbone suggests that the overall protein structure is not significantly perturbed and remains stable with the ligand bound. ajchem-a.com |

| Key Interaction Stability | Hydrogen bonds with GLU-85 maintained >90% of simulation time. | Confirms that the critical interactions predicted by docking are stable and long-lasting, reinforcing the binding hypothesis. |

Virtual Screening, Ligand-Based, and Structure-Based Drug Design Approaches

The discovery and optimization of this compound can be significantly enhanced through various drug design strategies, including virtual screening and both ligand-based and structure-based methods.

Virtual Screening involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. If this compound were a hit compound, its structural features could be used to search for similar, potentially more active molecules (a ligand-based approach) or molecules that fit the known 3D structure of the target's binding site (a structure-based approach).

Ligand-Based Drug Design is employed when the 3D structure of the target protein is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be generated from a set of active indazole analogs, defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used as a 3D query to screen databases for new compounds, including this compound.

Structure-Based Drug Design , conversely, relies on the known 3D structure of the target protein, often determined by X-ray crystallography or modeled via homology. nih.gov With the target structure available, this compound can be docked into the active site to analyze its binding mode, as described in section 7.1. This information allows for the rational design of modifications to the compound's structure to improve its affinity and selectivity. nih.gov For example, if a nearby pocket in the active site is unoccupied, the methoxypropyl group could be extended or modified to fill that space, potentially forming new, favorable interactions. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Information regarding the preclinical metabolic studies of this compound is not publicly available.

A comprehensive search of scientific literature and databases has been conducted to gather information on the preclinical metabolism and biotransformation of the chemical compound this compound. Despite these efforts, no specific data or research findings related to its in vitro metabolic stability, metabolite identification, metabolic pathways, or the impact of its metabolism on pharmacological activity and oral bioavailability could be located.

The requested article sections, including:

Preclinical Metabolic Studies and Biotransformation of 3 Methoxypropyl 2 Indazol 2 Ylacetate

Impact of Metabolism on Preclinical Pharmacological Activity and Oral Bioavailability

cannot be populated with scientifically accurate and verifiable information due to the absence of published research on this specific compound.

Therefore, it is not possible to generate the detailed article as per the provided outline and instructions. Further research and publication in peer-reviewed scientific journals would be required for this information to become available.

Future Perspectives and Research Trajectories for 3 Methoxypropyl 2 Indazol 2 Ylacetate

Design and Synthesis of Advanced Indazole Analogs with Optimized Preclinical Profiles

The development of advanced analogs of 3-Methoxypropyl 2-indazol-2-ylacetate with enhanced preclinical properties represents a critical next step. The core strategy will likely revolve around systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic parameters.

Key areas for structural modification could include:

Indazole Ring Substitutions: Introduction of various substituents on the indazole ring can significantly influence the compound's interaction with its biological target. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring system, potentially enhancing binding affinity.

Ester and Ether Chain Modifications: The 3-methoxypropyl and acetate (B1210297) moieties offer considerable scope for modification. Altering the length and branching of the alkyl chains, or replacing the ester with more stable bioisosteres, could lead to improved metabolic stability and oral bioavailability.

Exploration of Different Isomers: A systematic investigation into the synthesis and biological evaluation of different positional isomers of the substituents on the indazole ring will be crucial. It is well-established that isomeric forms of a compound can exhibit markedly different pharmacological profiles.

The synthesis of these novel analogs will likely employ modern synthetic methodologies to ensure efficiency and stereochemical control. High-throughput screening techniques could then be utilized for the rapid preliminary assessment of their biological activity.

Table 1: Hypothetical Advanced Indazole Analogs and Their Preclinical Optimization Goals

| Compound ID | Structural Modification | Primary Optimization Goal | Secondary Optimization Goal |

| IA-001 | Replacement of methoxypropyl group with a cyclopropylmethyl group | Increased metabolic stability | Enhanced target selectivity |

| IA-002 | Introduction of a fluorine atom at the 5-position of the indazole ring | Improved binding affinity | Modulation of pharmacokinetic profile |

| IA-003 | Replacement of the acetate ester with a metabolically stable amide | Reduced susceptibility to esterase cleavage | Improved oral bioavailability |

| IA-004 | Chiral separation and evaluation of individual enantiomers | Identification of the more potent enantiomer | Reduced off-target effects |

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the specific therapeutic targets of this compound are not yet publicly disclosed, the broader class of indazole derivatives has demonstrated a wide range of biological activities. This suggests that this compound and its future analogs could have therapeutic potential across multiple disease areas.

Potential therapeutic avenues to explore include:

Oncology: Many indazole-containing compounds have been investigated as kinase inhibitors for the treatment of various cancers. Future research could assess the anti-proliferative and pro-apoptotic effects of this compound in a panel of cancer cell lines.

Inflammatory Diseases: Certain indazole derivatives have shown promise as anti-inflammatory agents. Investigating the ability of this compound to modulate key inflammatory pathways, such as the NF-κB and JAK/STAT signaling pathways, could unveil its potential in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Disorders: The neuroprotective properties of some indazole-based compounds warrant exploration into their potential for treating diseases like Alzheimer's or Parkinson's. Studies could focus on their ability to mitigate oxidative stress, inhibit protein aggregation, or modulate neuroinflammation.

Infectious Diseases: The antimicrobial and antiviral activities of indazole derivatives are also an area of growing interest. Screening this compound against a range of pathogens could identify new therapeutic opportunities.

Integration of Advanced Preclinical Models and Omics Technologies

To gain a deeper understanding of the mechanism of action and to better predict the clinical efficacy of this compound and its analogs, the integration of advanced preclinical models and "omics" technologies will be indispensable.

Advanced Preclinical Models: Moving beyond traditional 2D cell cultures, the use of 3D organoids and patient-derived xenografts (PDXs) can provide a more physiologically relevant context for evaluating drug efficacy. These models more accurately recapitulate the complex microenvironment of human tissues and tumors.

Omics Technologies: The application of genomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by the compound. For example, transcriptomic analysis (RNA-seq) can identify the genes and signaling pathways that are modulated upon treatment, while proteomic approaches can pinpoint the direct protein targets and downstream effector proteins. Metabolomic profiling can shed light on the compound's impact on cellular metabolism.

Table 2: Application of Omics Technologies in the Preclinical Evaluation of this compound

| Omics Technology | Research Question | Potential Outcome |

| Transcriptomics (RNA-seq) | What are the global changes in gene expression following treatment? | Identification of modulated signaling pathways and potential biomarkers of response. |

| Proteomics (e.g., Mass Spectrometry) | What are the direct and indirect protein targets of the compound? | Target deconvolution and a deeper understanding of the mechanism of action. |

| Metabolomics (e.g., NMR, LC-MS) | How does the compound affect cellular metabolism? | Insights into metabolic vulnerabilities that can be exploited for therapeutic benefit. |

Translation of Preclinical Findings for Potential Drug Development

The ultimate goal of preclinical research is to identify promising drug candidates for clinical development. The translation of preclinical findings for this compound will require a rigorous and well-documented process.

Key steps in this translational pathway include:

Lead Optimization: Based on the data from the studies outlined above, a lead candidate will be selected and further optimized to achieve the desired balance of potency, selectivity, and drug-like properties.

Investigational New Drug (IND)-Enabling Studies: This involves a series of standardized preclinical studies designed to provide sufficient data to support the safety and rationale for initiating human clinical trials. These studies are conducted under Good Laboratory Practice (GLP) guidelines.

Biomarker Strategy: The development of a robust biomarker strategy is crucial for monitoring the drug's activity and for patient selection in clinical trials. The omics data generated in the preclinical phase will be invaluable for identifying potential biomarkers.

Q & A

Q. What statistical approaches validate reproducibility in kinetic studies of this compound’s degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.